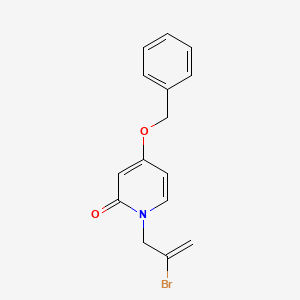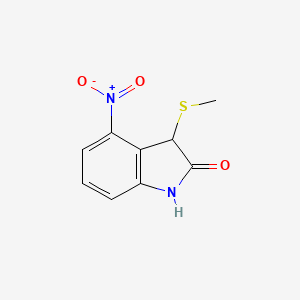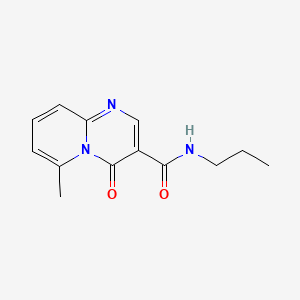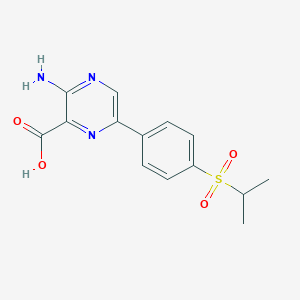
3-Amino-6-(4-(isopropylsulfonyl)phenyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(4-(isopropylsulfonyl)phenyl)pyrazine-2-carboxylic acid is a complex organic compound that belongs to the pyrazine family This compound is characterized by the presence of an amino group, a carboxylic acid group, and a sulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-(isopropylsulfonyl)phenyl)pyrazine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe sulfonyl phenyl group is then added through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be efficient and cost-effective, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(4-(isopropylsulfonyl)phenyl)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The sulfonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized pyrazine compounds .
Scientific Research Applications
3-Amino-6-(4-(isopropylsulfonyl)phenyl)pyrazine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-(isopropylsulfonyl)phenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives such as:
- 3-Amino-6-bromopyrazine-2-carboxylic acid
- 3-Amino-6-chloropyrazine-2-carboxylic acid
- 3-Amino-6-methylpyrazine-2-carboxylic acid .
Uniqueness
What sets 3-Amino-6-(4-(isopropylsulfonyl)phenyl)pyrazine-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O4S |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
3-amino-6-(4-propan-2-ylsulfonylphenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-8(2)22(20,21)10-5-3-9(4-6-10)11-7-16-13(15)12(17-11)14(18)19/h3-8H,1-2H3,(H2,15,16)(H,18,19) |
InChI Key |
SJXUSUKJXDTFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


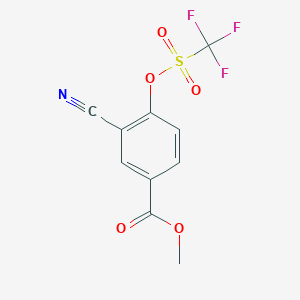
![13-[2-(2-Aminopyridin-4-yl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8319169.png)
![4-Hydroxy dibenzo[b,d]furan-1-carbaldehyde](/img/structure/B8319177.png)



![methyl 2-[(5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)methoxy]benzoate](/img/structure/B8319193.png)
